Cas no 76855-69-1 (4-acetoxyazetidin-2-one)

4-Acetoxyazetidin-2-one is a β-lactam derivative characterized by its acetoxy functional group at the 4-position of the azetidinone ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of modified β-lactam antibiotics and other pharmacologically active molecules. Its reactive β-lactam ring and acetoxy moiety enable selective functionalization, making it valuable for structure-activity relationship studies and drug development. The compound’s stability under controlled conditions allows for efficient handling in synthetic workflows. Its utility in constructing complex heterocyclic frameworks underscores its importance in medicinal chemistry and industrial applications. Proper storage and handling are recommended to preserve its reactivity.
4-acetoxyazetidin-2-one structure
4-acetoxyazetidin-2-one structure
Product Name:4-acetoxyazetidin-2-one
CAS No:76855-69-1
MF:C13H25NO4Si
MW:287.427405118942
MDL:MFCD09831928
CID:59839
PubChem ID:87562608
Update Time:2026-01-28

4-acetoxyazetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate
    • 4-AA
    • 4-AOSA
    • Acetoxyazetidinone
    • (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
    • (2R,3R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate
    • (3R,4R)-4-Acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
    • (2R,3R)-3-(2-((tert-Butyldimethylsilyl)-oxy)ethyl)-4-oxoazetidin-2-yl acetate
    • (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one
    • 4AA
    • (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one
    • AOSA(4-AA)
    • [(2R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate
    • 2-Azetidinone, 4-(acetyloxy)-3-((1R)-1-(((1,1-dimethylethyl)dimethylsilyl)oxy)ethyl)-, (3R,4R)-
    • (2R,3R)-3-((1R)-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-4-oxo-2-azetidinyl acetate
    • (3R, 4R)-4-acetoxy-3-[(1R)-1-t-butyldimethylsilyloxyethyl]-2-azetidinone
    • AKOS024258538
    • (3R,4R)-4-Acetoxy-3-[(R)-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
    • (3R, 4R)-4-acetoxy-3-[(R)-1-t-butyldimethylsilyloxyethyl]azetidin-2-one
    • (2R,3R)-3-[(1R)-1-[(tert-butyldimethylsilyl)oxy]ethyl]-4-oxoazetidin-2-yl acetate
    • [3R(1'R,4R)]-(+)-4-Acetoxy-3-[1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
    • (3R,4R)-4-acetoxy-3-[(1R)-1-(tertbutyldimethylsilyloxy)ethyl]-2-oxoazetidine
    • 76855-69-1
    • (3R,4R)-4-acetoxy-3-[(1R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-oxoazetidine
    • EN300-7388620
    • [(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate
    • Q-101265
    • (3r,4r)-4-acetoxy-3-[(r)-1((t-butyldimethylsilyl)oxy)-ethyl]-2-azetidinone
    • (3R,4R)-3-[(1R)-1-t-butyldimethylsilyloxyethyl]-4-acetoxy-2-azetidinone
    • (3R,4R)-4-acetoxy-3-[(1R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone
    • SCHEMBL1143662
    • (3R,4R)-4-acetoxy-3-[(1R)-1-tert-butyldimethylsilyloxyethyl]azetidinone
    • (3R,4R)-4-acetoxy-3-[(1R)-1-t-butyldimethylsilyloxyethyl]-2-azetidinone
    • (3R,4R)-4-Acetoxy-3-[(R)-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone
    • 75874VBV1X
    • GWHDKFODLYVMQG-UBHAPETDSA-N
    • (3R,4R)-4-acetoxy-3-[(R)-1-tert-butyldimethylsilyloxyethyl]azetidin-2-one
    • GS-3598
    • UNII-75874VBV1X
    • (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxo-2-azetidinyl acetate
    • (3R,4R) 4-acetoxy-3-[(1R)-(1-(tert-butyldimethylsilyloxy)ethyl)]azetidin-2-one
    • (2R,3R)-3-[(1R)-1-{[Dimethyl(2-methyl-2-propanyl)silyl]oxy}ethyl]-4-oxo-2-azetidinyl acetate
    • MFCD00077636
    • (3R,4R)-4-acetoxy-3-[(1R)-1-tert-butyldimethylsilyloxyethyl)-2-azetidinone
    • 4-(R)acetoxy-3(R)-[1(R)t-butyldimethylsilyloxyethyl]azetidin-2-one
    • [3R(1'R,4R)]-(+)-4-Acetoxy-3-[1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, 98%
    • (3R, 4R)-4-acetoxy-3-[(R)-1-t-butyldimethylsilyloxyethyl]-2 -azetidinone
    • EC 408-050-9
    • (3R, 4R)-4-acetoxy-3-[(1R)-1-t-butyldimethylsilyloxyethyl]-2azetidinone
    • DTXSID30998168
    • (3R,4R)-4-acetoxy-3-[(R)-1-tert-butyldimethylsilyloxyethyl]azetidinone
    • 4-AA ((2R,3R)-3-((R)-1-(tert-Butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl acetate)
    • CS-W002332
    • (2R,3R)-3-((R)-1-(tert-butyldimethylsiloxy)ethyl)-4-oxoazetidin-2-yl acetate
    • NS00077612
    • Q27266361
    • rel-(2R,3R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate
    • (2R,3R)-3-((1R)-1-[[TERT-BUTYL(DIMETHYL)SILYL]OXY]ETHYL)-4-OXO-2-AZETIDINYL ACETATE
    • (3R,4R)-4-acetoxy-3-[(1R)-1-t-butyldimethylsilyloxyethyl]-2-oxoazetidine
    • 92217-74-8
    • Azetidon
    • [3R-[3a(R*),4ss]]-4-(Acetyloxy)-3-[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-2-azetidinone; (1'R,3R,4R)-4-Acetoxy-3-(1'-tert-butyldimethylsilyloxyethyl)-2-azetidinone; (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsiloxy)ethyl]azetidin-2-one; (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidinone
    • 4-acetoxyazetidin-2-one
    • MDL: MFCD09831928
    • Inchi: 1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10+,12-/m1/s1
    • InChI Key: GWHDKFODLYVMQG-UBHAPETDSA-N
    • SMILES: [Si](C)(C)(C(C)(C)C)O[C@H](C)[C@H]1C(N[C@@H]1OC(C)=O)=O

Computed Properties

  • Exact Mass: 287.15500
  • Monoisotopic Mass: 287.155
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.599

Experimental Properties

  • Color/Form: White powder
  • Density: 1.039
  • Melting Point: 107.0 to 110.0 deg-C
  • Boiling Point: 358.318°C at 760 mmHg
  • Flash Point: 170.505℃
  • Refractive Index: 1.464
  • PSA: 64.63000
  • LogP: 2.36070
  • Specific Rotation: 51 º (c=1, chloroform)
  • Optical Activity: [α]20/D +51°, c = 1 in chloroform
  • Solubility: Not determined

4-acetoxyazetidin-2-one Security Information

4-acetoxyazetidin-2-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-acetoxyazetidin-2-one Pricemore >>

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4-acetoxyazetidin-2-one Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:76855-69-1)(3R,4R)-4-Acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, ≥ 98.0%
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Purity:99%
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Amadis Chemical Company Limited
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(CAS:76855-69-1)(3R,4R)-4-Acetoxy-3-(R)-1-(tert-butyldimethylsilyloxy)ethyl-2-azetidinone
Order Number:A838869
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Quantity:500g
Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:76855-69-1)(3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one
Order Number:sfd1519
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
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4-acetoxyazetidin-2-one Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 4-acetoxyazetidin-2-one

Introduction to 4-acetoxyazetidin-2-one (CAS No. 76855-69-1) and Its Emerging Applications in Chemical Biology

4-acetoxyazetidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 76855-69-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the azetidinone class, characterized by a five-membered lactam ring containing an oxygen atom and a nitrogen atom. The presence of an acetoxy group at the 4-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

The molecular structure of 4-acetoxyazetidin-2-one (CAS No. 76855-69-1) consists of a highly strained azetidinone core, which is prone to ring-opening reactions under various conditions. This reactivity has been exploited in the development of novel synthetic strategies, particularly in the construction of more complex molecules. The compound’s ability to undergo nucleophilic addition and subsequent transformations makes it a versatile building block for drug discovery and material science applications.

In recent years, 4-acetoxyazetidin-2-one (CAS No. 76855-69-1) has been studied for its potential biological activities. Research has demonstrated that derivatives of this compound exhibit inhibitory effects on certain enzymes and can modulate cellular pathways relevant to inflammation, cancer, and neurodegenerative diseases. The acetoxy group at the 4-position serves as a handle for further functionalization, allowing chemists to design molecules with tailored biological properties.

One of the most promising areas of research involving 4-acetoxyazetidin-2-one (CAS No. 76855-69-1) is its application in the synthesis of protease inhibitors. Proteases play crucial roles in various physiological processes, and their dysregulation is associated with numerous diseases. By leveraging the reactivity of the azetidinone ring, researchers have developed novel inhibitors that target specific proteases with high selectivity. These inhibitors have shown promise in preclinical studies as potential therapeutics for conditions such as Alzheimer’s disease, arthritis, and certain types of cancer.

The synthesis of 4-acetoxyazetidin-2-one (CAS No. 76855-69-1) typically involves cyclization reactions starting from readily available precursors such as β-keto esters or β-keto amides. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Additionally, green chemistry principles have been incorporated into its synthesis to minimize waste and reduce environmental impact.

Recent studies have also explored the use of 4-acetoxyazetidin-2-one (CAS No. 76855-69-1) in materials science, particularly in the development of polymers with unique mechanical and thermal properties. The strained lactam ring can be polymerized to form high-performance resins that exhibit exceptional strength and stability under extreme conditions. These materials are being investigated for applications in aerospace, automotive industries, and advanced coatings.

The pharmaceutical industry has been particularly interested in 4-acetoxyazetidin-2-one (CAS No. 76855-69-1) due to its potential as a scaffold for drug discovery. By modifying the acetoxy group or introducing other functional moieties, researchers can generate libraries of compounds with diverse biological activities. High-throughput screening techniques have been employed to identify derivatives with enhanced potency and reduced toxicity.

In conclusion, 4-acetoxyazetidin-2-one (CAS No. 76855-69-1) is a multifaceted compound with significant potential across multiple disciplines. Its unique structural features make it an excellent candidate for synthetic chemistry applications, while its biological activities open new avenues for therapeutic development. As research continues to uncover new uses for this compound, its importance in chemical biology is likely to grow even further.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:76855-69-1)(3R,4R)-4-Acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, ≥ 98.0%
LE17561;LE27038327
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
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Amadis Chemical Company Limited
(CAS:76855-69-1)(3R,4R)-4-Acetoxy-3-(R)-1-(tert-butyldimethylsilyloxy)ethyl-2-azetidinone
A838869
Purity:99%
Quantity:500g
Price ($):493.0
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